The synthesis of lisavanbulin involves several key steps, primarily focusing on the conversion of precursor compounds into the active drug form. The synthesis typically includes:
Lisavanbulin has a complex molecular structure characterized by its ability to interact with microtubules. The molecular formula is C₁₈H₁₈F₃N₃O, and it features multiple functional groups that enhance its solubility and biological activity. The structure includes:
The detailed structural data can be derived from X-ray crystallography or NMR spectroscopy studies, which provide insights into the spatial arrangement of atoms within the molecule .
Lisavanbulin undergoes several key chemical reactions that are critical to its mechanism of action:
These reactions highlight the multifaceted nature of lisavanbulin's action against cancer.
The mechanism by which lisavanbulin exerts its antitumor effects involves several critical processes:
This dual mechanism is significant for overcoming resistance commonly seen with other microtubule-targeting agents.
Lisavanbulin exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens and formulation strategies in clinical settings.
Lisavanbulin has significant applications in scientific research and clinical oncology:
Lisavanbulin (development code BAL101553) is a water-soluble prodrug of the microtubule-targeting agent avanbulin (BAL27862). It was developed to overcome limitations of conventional microtubule inhibitors, particularly multidrug resistance (MDR) mediated by P-glycoprotein efflux pumps. Discovered through optimization of high-throughput screening hits, avanbulin demonstrated potent anti-proliferative activity across solid tumor models resistant to taxanes and vinca alkaloids. Its prodrug, lisavanbulin, was engineered to enhance solubility and bioavailability for both intravenous and oral administration [1] [7]. Preclinical studies revealed that avanbulin retains efficacy in models with βIII-tubulin overexpression or MDR1 upregulation—common resistance mechanisms for existing microtubule-targeting agents [1] [5]. This unique property positioned lisavanbulin as a promising candidate for clinical evaluation in refractory malignancies.
Lisavanbulin (C₂₆H₃₁Cl₂N₉O₃; CAS 1387574-54-0) is a lysine conjugate that undergoes rapid enzymatic conversion to avanbulin (BAL27862) in vivo. Avanbulin’s core structure features a furazano-benzimidazole scaffold, enabling high-affinity binding to the colchicine site of β-tubulin at the intradimer interface [1] [8]. Unlike taxanes or vinca alkaloids that target distinct tubulin domains, avanbulin induces conformational changes that disrupt microtubule polymerization kinetics. Key physicochemical properties include:
Table 1: Structural Profile of Lisavanbulin and Avanbulin
Property | Lisavanbulin (BAL101553) | Avanbulin (BAL27862) |
---|---|---|
Molecular Formula | C₂₆H₃₁Cl₂N₉O₃ | C₂₄H₂₅Cl₂N₇O₂ |
Tubulin Binding Site | Prodrug (converted to avanbulin) | Colchicine site |
Solubility | High (water-soluble) | Low |
Primary Mechanism | Microtubule destabilization | Microtubule destabilization |
Microtubules are dynamic cytoskeletal polymers essential for mitosis, intracellular transport, and cell motility. Lisavanbulin’s active moiety, avanbulin, suppresses microtubule dynamics by:
This dual cytotoxic and anti-angiogenic activity differentiates lisavanbulin from other microtubule-targeted agents (MTAs). Preclinical data show potent activity in glioblastoma and lymphoma models with IC₅₀ values of 10–40 nM, significantly lower than paclitaxel or vincristine in MDR-positive cells [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7